molecular formula C8H7F3N4O B11773576 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile

Cat. No.: B11773576
M. Wt: 232.16 g/mol
InChI Key: QLPMCYQCJURYQY-UHFFFAOYSA-N
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Description

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a complex organic compound characterized by the presence of amino, aminomethyl, trifluoromethoxy, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethoxy)-6-benzothiazolecarboxylic acid
  • 2-Amino-2-(trifluoromethoxy)butanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8F3N3O
  • Molecular Weight : 221.17 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives of related compounds have shown promising results against various human tumor cell lines.

  • Mechanism of Action
    • Microtubule Disruption : Studies have demonstrated that certain derivatives lead to microtubule disruption, which is crucial for cancer cell proliferation and survival. This disruption can result in cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
    • Anti-Angiogenic Effects : Compounds similar to this compound have also shown anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need for growth .
  • Case Studies
    • In a study involving a series of 2-amino derivatives, certain compounds exhibited high antiproliferative activities against a panel of eight human tumor cell lines. Notably, one derivative demonstrated an IC50 value of 0.15 µM against EA.hy926 cells, indicating potent activity .
    • Another study highlighted that specific substitutions on the aromatic ring significantly influenced the biological activity, with trifluoromethyl groups enhancing potency against certain cancer types .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AEA.hy9260.15Microtubule disruption
Compound BHCT-1160.04G2/M phase arrest
Compound CMCF-70.40Anti-angiogenic effects

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. The presence of the trifluoromethoxy group has been linked to increased lipophilicity and improved interactions with biological targets, enhancing cytotoxicity against cancer cells .

Additionally, research into protein methyltransferase inhibitors has revealed that modifications similar to those found in this compound can lead to significant therapeutic effects in cancer treatment by altering cellular pathways involved in tumor growth .

Properties

Molecular Formula

C8H7F3N4O

Molecular Weight

232.16 g/mol

IUPAC Name

2-amino-4-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C8H7F3N4O/c9-8(10,11)16-6-3-15-7(14)5(2-13)4(6)1-12/h3H,1,12H2,(H2,14,15)

InChI Key

QLPMCYQCJURYQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)C#N)CN)OC(F)(F)F

Origin of Product

United States

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